molecular formula C24H18FN3O B2611577 8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-55-4

8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2611577
CAS No.: 866342-55-4
M. Wt: 383.426
InChI Key: BNOSOMLZWKSURB-UHFFFAOYSA-N
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Description

8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom and a methoxyphenyl group in the structure enhances its chemical stability and biological activity.

Scientific Research Applications

8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a hydrazine compound under acidic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .

Mechanism of Action

The mechanism of action of 8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to the presence of both a fluorine atom and a methoxyphenyl group, which enhance its chemical stability and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-29-22-10-6-5-9-17(22)14-28-15-20-23(16-7-3-2-4-8-16)26-27-24(20)19-13-18(25)11-12-21(19)28/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOSOMLZWKSURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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